molecular formula C21H16N2O5 B1589599 (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione CAS No. 479545-76-1

(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Cat. No. B1589599
M. Wt: 376.4 g/mol
InChI Key: CTPRKGVCKAGAJK-FOIQADDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • Complex molecules similar to the specified compound often undergo synthesis through multi-step reactions involving precursors like Tetrahydro-1H-benzo[b]azonin-2,7-dione. Such processes are explored for the development of new ring systems and derivatives with potential applications in material science and pharmaceutical chemistry (Afsah et al., 2009). The detailed molecular structures of these compounds are investigated to understand their reactivity and potential for further functionalization.

Chiral Resolution and Simulation Studies

  • The chiral resolution of compounds with multiple stereocenters indicates a research interest in their pharmacological potential. Such studies are crucial for developing optically active drugs, as different stereoisomers can exhibit significantly different biological activities. For instance, efforts to resolve stereomers of complex molecules on chiral columns using H2SO4 as a mobile phase have been documented, along with simulation studies to understand the mechanism of chiral separation (Ali et al., 2020).

Novel Synthetic Routes and Ring Systems

  • Research into novel synthetic routes and the creation of unique ring systems, such as annulated pyrrolobenzo[1,4]diazepines, highlights the exploration of complex molecules for new materials or therapeutic agents. These synthetic approaches often involve reactions that introduce new functionalities or structural motifs, expanding the chemical space for drug discovery and materials science (Schmidt et al., 2008).

Molecular Interactions and Computational Studies

  • The study of molecular interactions, including the photolytic Wolff rearrangement and acid-base promoted rearrangements, contributes to a deeper understanding of molecular reactivity and stability. These insights are vital for designing molecules with specific properties, such as catalytic activity or stability under physiological conditions. Computational studies complement experimental work by predicting reaction outcomes and molecular properties, guiding the synthesis of more complex molecules (Lowe & Ridley, 1973).

properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-18-9-26-21(25)15-8-13-12-3-1-2-4-14(12)22-19(13)20(23(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,22H,8-10H2/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPRKGVCKAGAJK-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)OCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)OCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437689
Record name OXA019
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

CAS RN

479545-76-1
Record name OXA019
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Reactant of Route 2
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Reactant of Route 3
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Reactant of Route 4
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Reactant of Route 5
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Reactant of Route 6
(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

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